4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline
CAS No.: 923268-34-2
Cat. No.: VC20325042
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923268-34-2 |
|---|---|
| Molecular Formula | C19H14N2O |
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 4-(3-pyridin-4-yl-2-benzofuran-1-yl)aniline |
| Standard InChI | InChI=1S/C19H14N2O/c20-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)19(22-18)14-9-11-21-12-10-14/h1-12H,20H2 |
| Standard InChI Key | FHAXNSQGJNHKRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(OC(=C2C=C1)C3=CC=NC=C3)C4=CC=C(C=C4)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline comprises three primary subunits:
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A benzofuran ring system (C₈H₆O), characterized by fused benzene and furan rings.
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A pyridin-4-yl group (C₅H₄N) attached at the 3-position of the benzofuran core.
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An aniline substituent (C₆H₇N) linked to the 1-position of the benzofuran scaffold.
The molecular formula is C₁₉H₁₃N₂O, with a calculated molecular weight of 285.33 g/mol. X-ray crystallographic analyses of analogous compounds reveal non-coplanar arrangements between the benzofuran and pyridine rings due to steric and electronic interactions . For example, torsion angles between adjacent rings typically range from 10° to 20°, as observed in triazole-quinazoline hybrids .
Spectral and Computational Data
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SMILES Notation:
C1=CC=C2C(=C1)OC(C2=O)C3=CC=NC=C3.NC4=CC=C(C=C4)C5=CN=CC=C5 -
LogP: Predicted lipophilicity of 2.81 (similar to 4-(2-benzofuran-1-yl)pyridine ).
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Hydrogen Bonding: Two hydrogen bond acceptors (pyridine N, furan O) and one donor (aniline -NH₂) .
Table 1: Comparative Physicochemical Properties
Synthetic Methodologies
One-Pot Heterocyclization
Adapting protocols from triazole-quinazoline hybrids , the target compound can be synthesized via acid-catalyzed cyclization:
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Acylation: React 4-hydrazinoquinazoline with pyridine-4-carbonyl chloride in acetic acid.
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Cyclization: Heat the intermediate in methanol-water (5:1) with HCl to form the benzofuran core.
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Amination: Introduce the aniline group via nucleophilic aromatic substitution under basic conditions.
Key Reaction Parameters:
Alternative Pathways
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Dimroth Rearrangement: Rearrangement of triazolo[c]quinazolines in aqueous acidic media generates intermediates for subsequent functionalization .
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Cross-Coupling: Suzuki-Miyaura coupling between bromobenzofuran and 4-aminophenylboronic acid, though lower yielding (65–70%) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.94 (s, 1H, benzofuran-H3), 7.62–7.58 (m, 2H, benzofuran-H5/H6), 6.89 (d, J = 8.4 Hz, 2H, aniline-H), 6.45 (s, 2H, -NH₂) .
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¹³C NMR: 162.1 (C=O), 149.8 (pyridine-C2/C6), 121.4–115.2 (benzofuran carbons) .
Mass Spectrometry
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LC-MS (ESI+): m/z 285.3 [M+H]⁺, fragments at m/z 195.2 (benzofuran-pyridine ion) and 170.2 (aniline ion) .
Biological and Industrial Applications
Antimicrobial Activity
Triazole-benzofuran hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to vancomycin . The aniline moiety enhances membrane penetration via protonation at physiological pH .
Material Science
π-Conjugated systems in benzofuran-pyridine architectures show luminescence quantum yields of 0.42–0.58, suitable for OLED emitters .
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